6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
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Overview
Description
6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is a synthetic organic compound. It belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This compound is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a methyl group attached to the triazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere (e.g., nitrogen) at low temperatures.
Substitution: Amines or thiols; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted triazines with various functional groups.
Scientific Research Applications
6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
- 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
Uniqueness
6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and sulfanyl groups enhances its reactivity and potential for various applications compared to other similar compounds.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-methyl-2,4-dihydro-1H-1,3,5-triazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S.ClH/c1-15-7-13-11(14-8-15)16-6-9-2-4-10(12)5-3-9;/h2-5H,6-8H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFVADHPNTTXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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